

theoretical prediction of Weyl semimetal NbP

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Compound of Interest

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An in-depth technical guide on the theoretical prediction of the Weyl semimetal **Niobium Phosphide** (NbP) is presented for researchers, scientists, and professionals in drug development. This document details the foundational theories, computational methodologies, and experimental verifications that establish NbP as a Weyl semimetal, a class of topological materials with significant potential for future electronic and spintronic applications.

Introduction to Weyl Semimetals

Weyl semimetals represent a novel state of quantum matter, analogous to a three-dimensional version of graphene.^[1] Their low-energy electronic excitations behave as Weyl fermions, particles that were first theorized in high-energy physics but have yet to be observed as fundamental particles in nature.^[2] A key characteristic of Weyl semimetals is the presence of Weyl points (or nodes) in their electronic band structure. These are points where the conduction and valence bands touch, exhibiting a linear dispersion in all three momentum directions.^[2]

The existence of a Weyl semimetal phase is contingent on the breaking of either time-reversal symmetry or spatial inversion symmetry.^[1] **Niobium Phosphide** (NbP) fulfills the latter condition due to its non-centrosymmetric crystal structure.^{[1][3]} A hallmark of Weyl semimetals is the existence of unique surface states known as Fermi arcs, which connect the projections of bulk Weyl points with opposite chirality on the surface Brillouin zone.^{[1][2]} These topological features lead to exotic transport phenomena, including extremely large magnetoresistance and ultrahigh carrier mobility.^{[3][4]}

Theoretical Prediction of the Weyl State in NbP

The prediction of NbP as a Weyl semimetal is rooted in first-principles calculations that elucidate its electronic properties. This theoretical framework provides a detailed picture of the band structure, the emergence of Weyl points, and the associated topological surface states.

Crystal Structure

NbP crystallizes in a body-centered tetragonal structure belonging to the non-symmorphic space group $I4_1md$ (No. 109).^{[1][5][6]} This crystal lattice lacks a center of inversion, a critical prerequisite for the formation of a Weyl semimetal phase in time-reversal symmetric systems.^[1]

Computational Methodology: First-Principles Calculations

The theoretical discovery of the Weyl state in NbP and its isostructural counterparts (TaAs, NbAs, TaP) was achieved through first-principles calculations, primarily based on Density Functional Theory (DFT).^{[7][8]} These calculations are performed using software packages like OPENMX and WIEN2k.^{[1][2]} The computational process involves:

- **Structural Optimization:** The experimental lattice parameters are used as an initial input, and the atomic positions are relaxed to find the ground-state crystal structure.
- **Band Structure Calculation (without Spin-Orbit Coupling):** Initially, the electronic band structure is calculated without considering spin-orbit coupling (SOC). In this scenario, the calculations show that the conduction and valence bands cross along certain high-symmetry lines or planes in the Brillouin zone, forming line nodes.^[2] This is a result of band inversion, where bands with different orbital characters cross near the Fermi level.^[9]
- **Inclusion of Spin-Orbit Coupling (SOC):** The crucial step is the inclusion of SOC in the calculations. Due to the broken inversion symmetry in NbP, SOC lifts the degeneracy of the band crossings along the nodal lines. This "gaps out" the line nodes, leaving behind a discrete number of points where the bands still touch. These robust, topologically protected touching points are the predicted Weyl points.^{[1][2][10]}

Electronic Band Structure and the Emergence of Weyl Points

The electronic structure of NbP is characterized by the interplay between its crystal symmetry and spin-orbit coupling.

- Without SOC: The bands are doubly degenerate due to the combination of time-reversal and inversion symmetries (even though the crystal itself is non-centrosymmetric, the product of these symmetries holds). Band inversion leads to the formation of rings or lines of band crossings in specific mirror planes of the Brillouin zone.[\[2\]](#)
- With SOC: The inclusion of SOC breaks the spin degeneracy. This lifts the band crossings almost everywhere along the nodal lines, opening a gap. However, at specific points, the crossing is protected, giving rise to pairs of Weyl points with opposite chirality.[\[1\]](#)[\[2\]](#)[\[10\]](#)

First-principles calculations predict a total of 24 Weyl points (12 pairs) in NbP.[\[2\]](#) These are categorized into two groups:

- 8 Weyl points (W1): Located on the $k_z = 2\pi/c$ plane.[\[2\]](#)
- 16 Weyl points (W2): Located away from the $k_z = 2\pi/c$ plane.[\[2\]](#)

Further detailed calculations have suggested that the W2 points are actually type-II Weyl points, which arise from the touching of electron and hole pockets and have strongly tilted Weyl cones.[\[11\]](#)

Predicted Topological Surface States: Fermi Arcs

A direct consequence of the bulk Weyl points is the theoretical prediction of topologically protected surface states. These states manifest as "Fermi arcs" on the surface of the material, connecting the surface projections of bulk Weyl points of opposite chirality.[\[2\]](#) These arcs are a unique signature of the Weyl semimetal phase and are distinct from the closed Fermi surfaces found in conventional metals.

Experimental Verification

The theoretical predictions for NbP have been robustly confirmed by a suite of experimental techniques performed on high-quality single crystals.

Experimental Protocols

Single Crystal Growth: High-quality single crystals of NbP are a prerequisite for most experimental verification techniques. They are typically synthesized using a chemical vapor transport (CVT) method. This involves sealing stoichiometric amounts of niobium and phosphorus powders in a quartz tube with a transport agent (e.g., iodine).^{[1][12]} The tube is placed in a furnace with a temperature gradient, causing the material to vaporize and then recrystallize as single crystals in the cooler zone.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique used to directly visualize the electronic band structure of materials.^[13]

- **Methodology:** The experiment is conducted in an ultra-high vacuum environment. A beam of monochromatic photons (typically UV or X-rays) is directed at the sample, causing the emission of photoelectrons via the photoelectric effect.^[13] An electron spectrometer measures the kinetic energy and the emission angle of these electrons. By conserving energy and momentum, one can reconstruct the energy-momentum relationship of the electrons within the crystal, effectively mapping the band structure.^{[13][14]}
- **Application to NbP:** ARPES experiments on NbP have successfully identified the bulk Weyl points and, crucially, have provided direct visual evidence of the predicted Fermi arc surface states, confirming its topological nature.^{[1][3][15]}

Magnetotransport Measurements (Quantum Oscillations): These experiments probe the Fermi surface by subjecting the material to a strong magnetic field at low temperatures.

- **Methodology:** Techniques such as the Shubnikov-de Haas (SdH) effect (oscillations in magnetoresistance) and the de Haas-van Alphen (dHvA) effect (oscillations in magnetic susceptibility) are employed.^[16] In a magnetic field, the electron orbits are quantized into Landau levels. As the magnetic field is varied, these levels cross the Fermi energy, causing periodic oscillations in various physical properties.^[16] The frequency of these oscillations is directly proportional to the cross-sectional area of the Fermi surface perpendicular to the field. By rotating the sample in the magnetic field, the entire 3D Fermi surface can be mapped.
- **Application to NbP:** Magnetotransport measurements on NbP have revealed extremely large magnetoresistance and ultrahigh carrier mobility.^{[1][4]} Analysis of the quantum oscillations has confirmed the existence of the Fermi pockets predicted by band structure calculations,

including those associated with the Weyl points.[17] Furthermore, these measurements have been used to extract key parameters like the small effective mass of the charge carriers and the non-trivial Berry phase, which is another signature of the topological band structure.[18]

Quantitative Data Summary

The following tables summarize the key theoretical and experimental parameters for the Weyl semimetal NbP.

Table 1: Crystal Structure and Electronic Properties of NbP

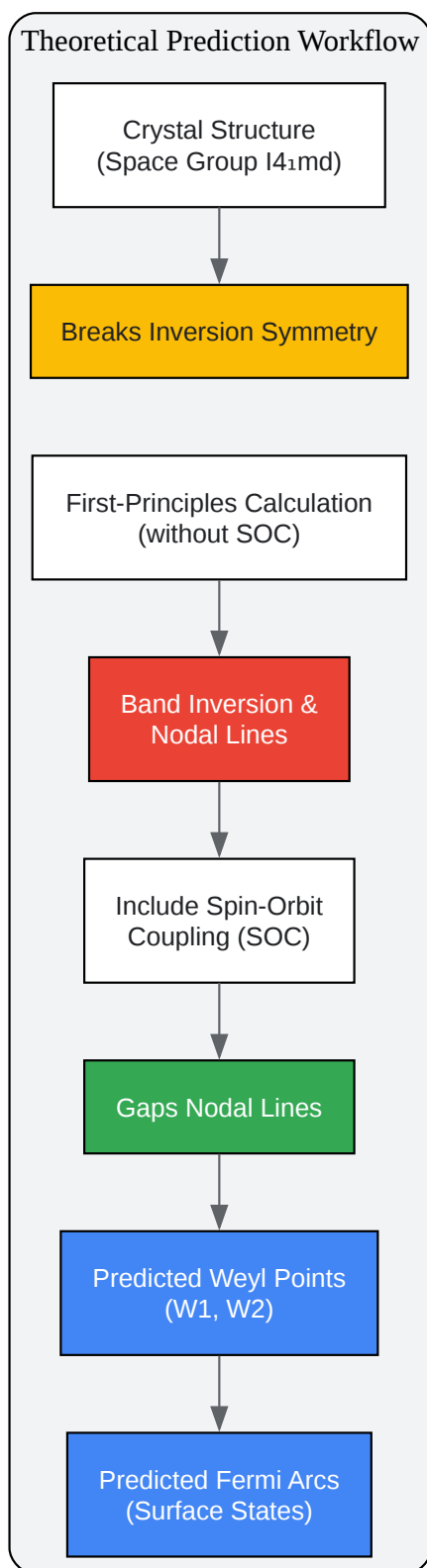
Property	Value	Reference
Crystal Structure	Body-centered Tetragonal	[1]
Space Group	I4 ₁ md (No. 109)	[3][5][6]
Lattice Parameter, a	3.3324(2) Å	[5][6]
Lattice Parameter, c	11.3705(7) Å	[5][6]
Magnetoresistance	8.5 x 10 ⁵ % (at 2 K, 9 T)	[1]
Carrier Mobility	5 x 10 ⁶ cm ² ·V ⁻¹ ·s ⁻¹ (at 2 K)	[1][4]
Room Temperature Resistivity	4.5 x 10 ⁻⁵ Ω·cm	[5][6]

Table 2: Predicted Weyl Point Characteristics in NbP

Feature	Description	Reference
Total Number of Weyl Points	24 (12 pairs)	[2]
Type W1	8 points on the $k_z = 2\pi/c$ plane	[2]
Type W2	16 points away from the $k_z = 2\pi/c$ plane	[2]
Nature of W2 Points	Predicted to be Type-II	[11]

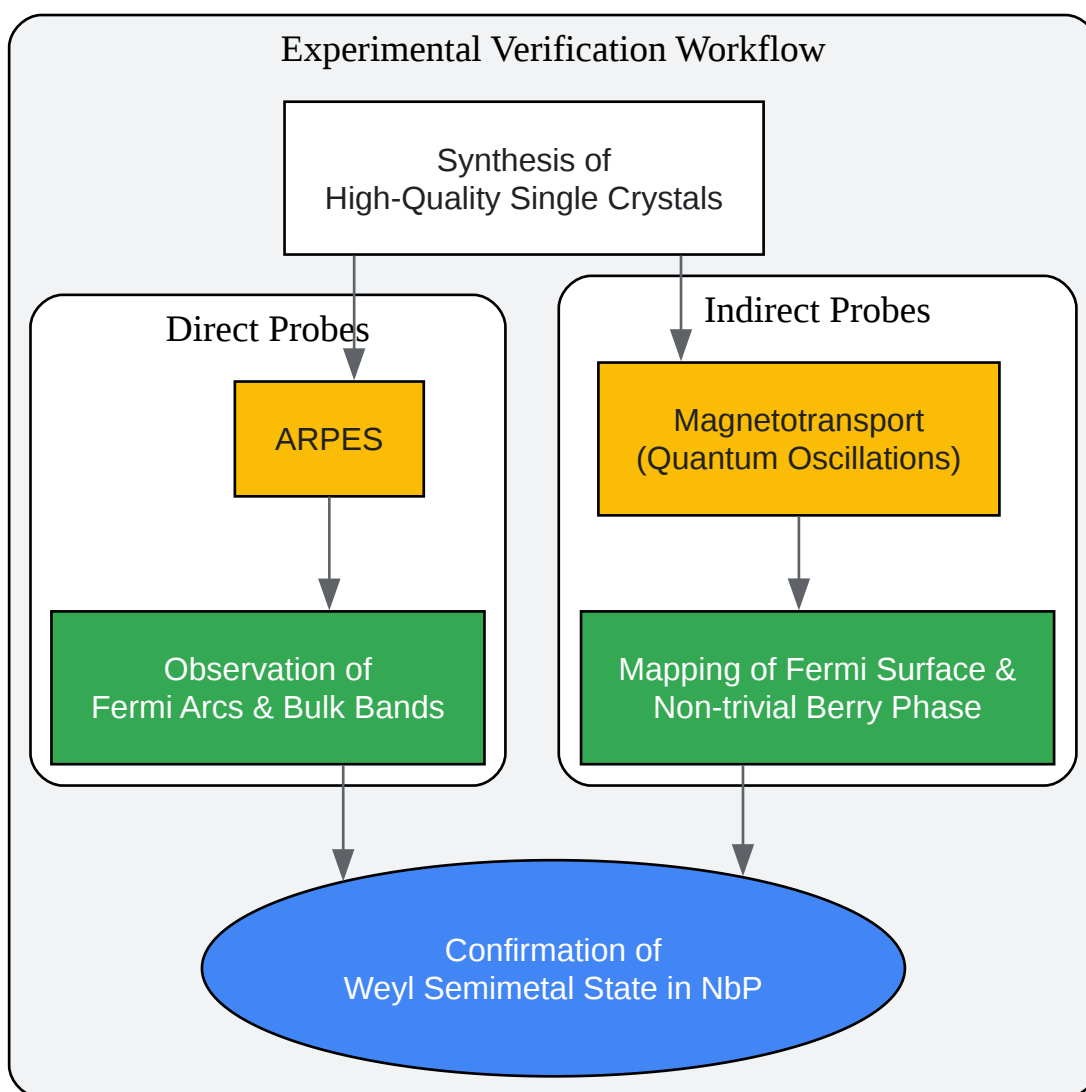
Visualizations

The following diagrams illustrate the logical and experimental workflows central to the study of NbP.



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Logical workflow for the theoretical prediction of NbP as a Weyl semimetal.



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Workflow illustrating the experimental verification of the Weyl state in NbP.

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